molecular formula C16H20N4O3S2 B12468326 N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B12468326
M. Wt: 380.5 g/mol
InChI Key: RIHBZWKMFMHYOS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectra provide critical insights into electronic environments:

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 1.22 (t, J = 6.8 Hz, 3H, CH₂CH₃)
  • δ 2.58 (septet, J = 6.9 Hz, 1H, CH(CH₃)₂)
  • δ 3.94 (q, J = 6.8 Hz, 2H, OCH₂)
  • δ 7.12–7.84 (m, 4H, aromatic H)
  • δ 10.31 (s, 1H, NH)

¹³C NMR (101 MHz, DMSO-d₆)

  • δ 14.1 (CH₂CH₃)
  • δ 31.2 (CH(CH₃)₂)
  • δ 63.8 (OCH₂)
  • δ 167.4 (C=O, isobutyramide)
  • δ 172.9 (C=O, thioglycolate)

Table 2: Characteristic NMR Correlations

Proton Multiplicity Integration Assignment
δ 1.22 Triplet 3H Ethoxy CH₃
δ 2.58 Septet 1H Isobutyryl CH
δ 10.31 Singlet 1H Amide NH

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Key vibrational modes confirm functional groups:

  • 3275 cm⁻¹: N–H stretch (amide)
  • 1689 cm⁻¹: C=O stretch (conjugated amide)
  • 1592 cm⁻¹: C=N stretch (thiadiazole)
  • 1247 cm⁻¹: C–O–C asymmetric stretch (ethoxy)
  • 682 cm⁻¹: C–S–C deformation (thiadiazole)

The absence of S–H stretches (2550–2600 cm⁻¹) confirms thioether formation.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 398.1294) exhibits characteristic cleavage pathways:

  • Primary fragmentation : Loss of C₄H₉NO (isobutyramide, m/z 398→283).
  • Secondary ions :
    • m/z 211: [C₉H₁₁NO₂S]⁺ (ethoxyphenyl-thiadiazole)
    • m/z 154: [C₇H₇O₂]⁺ (protonated 2-ethoxyphenyl)
  • Stable even-electron ions : m/z 176 ([C₈H₁₀NO₂S]⁺) from retro-Diels-Alder cleavage.

Figure 2 : Proposed fragmentation pathway highlighting α-cleavage at the thioether linkage and McLafferty rearrangement in the ethoxy group.

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C16H20N4O3S2/c1-4-23-12-8-6-5-7-11(12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,21)(H,18,19,22)

InChI Key

RIHBZWKMFMHYOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with an ethoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Case Studies

A study on related thiadiazole derivatives demonstrated their cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (H460), and breast (MCF-7) cancers. The most active derivatives showed half-maximal inhibitory concentration (IC50) values as low as 0.28 μg/mL against MCF-7 cells .

CompoundCancer Cell LineIC50 Value (µg/mL)
Thiadiazole Derivative 1HCT1163.29
Thiadiazole Derivative 2H46010.0
Thiadiazole Derivative 3MCF-70.28

Comparative Efficacy

In comparison to standard chemotherapy agents like doxorubicin, some thiadiazole derivatives have shown comparable or superior activity in vitro, indicating their potential as alternative therapeutic agents .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Preliminary studies have indicated that thiadiazole derivatives can exhibit both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant bacterial strains .

Mechanism of Antimicrobial Action

The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .

Research Findings

In one study, derivatives of thiadiazoles were evaluated for their effectiveness against various bacterial strains, showing promising results that warrant further investigation into their use as antimicrobial agents .

Synthesis and Structural Characterization

The synthesis of N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves multiple steps including amidation reactions under controlled conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structural integrity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Physicochemical Data of Selected 1,3,4-Thiadiazole Derivatives
Compound ID/Name Substituents (R1, R2) Yield (%) Melting Point (°C) Biological Activity (IC50)
Target Compound R1 = 2-ethoxyphenylamino, R2 = isobutyl - - Not reported
5e () R1 = 4-chlorobenzyl, R2 = phenoxy 74 132–134 Not reported
5j () R1 = 4-chlorobenzyl, R2 = phenoxy 82 138–140 Not reported
4y () R1 = p-tolylamino, R2 = ethyl - - MCF7: 0.084 ± 0.020 mmol L⁻¹
Compound 12 () R1 = 4-fluorophenyl, R2 = nitro-furyl 53 155–156 Not reported

Key Observations :

  • Substituent Effects: The target compound’s 2-ethoxyphenylamino group introduces steric bulk and electron-donating properties compared to 5e’s chlorobenzyl or 4y’s p-tolyl groups. This may enhance π-π stacking or hydrogen bonding in biological systems .
  • Melting Points : Analogs with aromatic substituents (e.g., 5j, 138–140°C) exhibit higher melting points than aliphatic variants, suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely influenced by its ethoxy group .
  • Synthetic Yields : Yields for thiadiazole derivatives range widely (53–94.8%), with halogenated benzyl groups (e.g., 5e, 74%) showing moderate efficiency. The target compound’s synthetic pathway (unreported) may align with methods in , which achieved yields up to 94.8% via alkylation-acylation .
Anticancer Potential:
  • Compound 4y (): Demonstrated potent cytotoxicity against MCF7 and A549 cells (IC50: 0.034–0.084 mmol L⁻¹), attributed to its p-tolylamino and ethyl groups. The target compound’s isobutyramide substituent may alter cellular uptake or target affinity .
  • Thiadiazole-Triazinoquinazoline Hybrids (): Combined fragments showed antitumor activity, suggesting that the target’s thioether and amide linkages could similarly modulate enzyme inhibition (e.g., glutaminase) .
Antimicrobial and Antifungal Activity:
  • Compounds: Thiadiazoles with halogenated benzylidenamino groups (e.g., 4-chlorobenzyl) exhibited fungicidal and insecticidal effects. The target’s ethoxyphenyl group may offer comparable bioactivity due to its aromaticity and moderate hydrophobicity .

Biological Activity

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 420.5 g/mol. Its structure features a thiadiazole ring, which is significant for its biological properties. The presence of the ethoxyphenyl group and the isobutyramide moiety further contributes to its activity profile.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key apoptotic markers such as Bcl-2 and caspases.
    • The compound appears to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, primarily through the down-regulation of cyclin-dependent kinases (CDKs) .
  • Antimicrobial Activity :
    • The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
  • Urease Inhibition :
    • Similar compounds in the thiadiazole class have shown significant urease inhibition, which is crucial for treating conditions like urinary tract infections. Molecular docking studies suggest that these compounds interact effectively with the urease enzyme, blocking its active site .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; cell cycle arrest at G2/M phase
AntimicrobialBroad-spectrum activity against bacteria
Urease InhibitionSignificant inhibition compared to standard compounds

Case Study: Anticancer Efficacy

In a study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound effectively triggers programmed cell death pathways.

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